![molecular formula C20H20FN3O2 B2505275 N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-79-1](/img/structure/B2505275.png)

N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

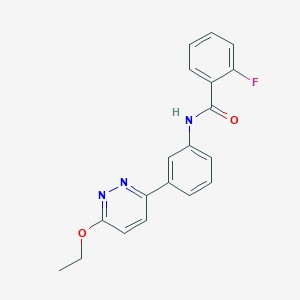

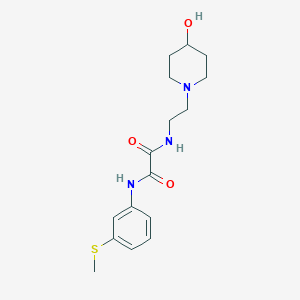

“N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Molecular Structure Analysis

In a tricyclic quinazoline molecule, there are three important moieties: benzene, pyrimidine, and an additional cyclic side-chain portion . Besides, tricyclic quinazolines contain several reaction centers, such as the nitrogen atoms at positions N-1 and N-3, and the carbonyl and imine groups at the C-4 carbon atom in the pyrimidine ring .Chemical Reactions Analysis

The presence of these fragments contributes to multireactivity in various types of reaction . The compounds 2,3-di(thio-4-chlorophenyl)quinoxaline (23) and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine (24) showed highest inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .Physical And Chemical Properties Analysis

Quinazoline scaffolds have attracted special attention because of their diverse chemical and biological features . In a tricyclic quinazoline molecule, there are three important moieties: benzene, pyrimidine, and an additional cyclic side-chain portion .Aplicaciones Científicas De Investigación

Anticancer Potential

Bladder cancer remains a significant health challenge worldwide. Traditional therapies often face limitations due to multidrug resistance or severe side effects. However, targeted therapy directed at specific molecular pathways shows promise. Quinazoline derivatives, including compounds like erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, have been approved for antitumor clinical use. These derivatives’ efficacy depends on the substituents and their positions on the cyclic quinazoline structure. Researchers are actively designing and synthesizing new quinazoline-based compounds as potential drugs against bladder cancers .

Immunotherapy Enhancement

In patients with non-muscle-invasive bladder cancer (NMIBC), immunotherapy plays a crucial role. Quinazoline derivatives can enhance the immune response, contributing to better treatment outcomes for NMIBC patients .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives, which include quinazoline-based compounds, exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these effects .

Cytotoxic Effects

Quinazoline derivatives have been screened for cytotoxic effects on various cell lines. For instance, compounds like 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one and 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one were evaluated for their cytotoxicity against MCF-7, MDA-MB-231, MCF-10A, and WRL-68 cells .

Synthesis and Bioactivities

Owing to their significant biological activities, quinazoline derivatives continue to attract attention in both synthesis and bioactivity research. Recent advances in understanding their properties and applications contribute to ongoing investigations .

Mecanismo De Acción

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . A very promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-23-17-12-13(19(25)22-15-8-6-14(21)7-9-15)5-10-16(17)20(26)24-11-3-2-4-18(23)24/h5-10,12,18H,2-4,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCVQXJCUIUFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)